Benzoic acid;1-chlorooctan-1-ol
Description
Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and agrochemicals due to its antimicrobial properties . Its structural features, including a benzene ring and carboxyl group, contribute to its solubility in organic solvents and moderate acidity (pKa ≈ 4.2). Industrial synthesis often involves the oxidation of toluene, and it occurs naturally in plants such as Salvadora persica .
1-Chlorooctan-1-ol (Cl(CH₂)₇CH₂OH) is a chlorinated primary alcohol with an eight-carbon chain. Limited data exist on its specific applications or synthesis, though chlorinated alcohols generally serve as intermediates in organic synthesis. Its physicochemical properties, such as polarity and hydrophobicity, are influenced by the chlorine substituent and hydroxyl group.
Properties
CAS No. |
397843-55-9 |
|---|---|
Molecular Formula |
C15H23ClO3 |
Molecular Weight |
286.79 g/mol |
IUPAC Name |
benzoic acid;1-chlorooctan-1-ol |
InChI |
InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9) |
InChI Key |
OJSUXIIMLMRZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce benzaldehyde or benzoic anhydride.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The chlorine atom in 1-chlorooctan-1-ol can be substituted with other nucleophiles, such as hydroxide ions, to form octanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Octanol.
Scientific Research Applications
Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .
Comparison with Similar Compounds
Table 1: Extraction Parameters of Organic Acids
| Compound | Distribution Coefficient (m) | Effective Diffusivity (×10⁻⁹ m²/s) |
|---|---|---|
| Benzoic Acid | 12.5 | 3.8 |
| Acetic Acid | 2.1 | 2.2 |
| Phenol | 14.3 | 1.5 |
Notably, acetic acid’s extraction efficiency improves over prolonged contact times due to conversion into non-diffusible forms in inner aqueous droplets .
Toxicity Profiles and Predictive Modeling
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate strongly with oral LD₅₀ values in mice . For example:
- 0JA (zero-order connectivity index): Reflects branching and molecular size.
- 1JA (first-order connectivity index): Indicates bond-specific interactions.
Table 2: QSTR Parameters for Benzoic Acid Derivatives
| Compound | 0JA | 1JA | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|
| Benzoic Acid | 1.12 | 0.89 | 1,700 |
| 4-Hydroxybenzoic Acid | 1.45 | 1.02 | 2,300 |
In contrast, chlorinated alcohols like 1-chlorooctan-1-ol lack robust toxicity models, though chlorine atoms typically enhance bioaccumulation and toxicity in alcohols.
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